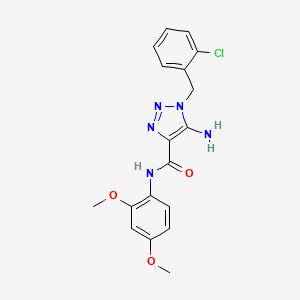

5-amino-1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

5-amino-1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3/c1-26-12-7-8-14(15(9-12)27-2)21-18(25)16-17(20)24(23-22-16)10-11-5-3-4-6-13(11)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZKTTHVWHRTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the chlorobenzyl group: This step often involves a Friedel-Crafts alkylation reaction.

Attachment of the dimethoxyphenyl group: This can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The triazole core structure has been optimized to enhance potency and metabolic stability, leading to significant reductions in parasite burden in mouse models. For instance, a series of 5-amino-1,2,3-triazole-4-carboxamides demonstrated submicromolar activity (pEC50 > 6) against the parasite, indicating a promising therapeutic avenue for treating Chagas disease .

Antioxidant Properties

Research has also explored the antioxidant potential of triazole derivatives. A study on various 1,2,4-triazole analogues indicated that modifications to the triazole structure could enhance their antioxidant activities. This suggests that 5-amino-1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide might possess similar properties that could be beneficial in preventing oxidative stress-related diseases .

Material Science Applications

Corrosion Inhibition

Triazole compounds are known for their effectiveness as corrosion inhibitors in metal protection. The specific properties of 5-amino-1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in this context warrant further investigation. Its structural characteristics may provide insights into its performance as a corrosion inhibitor for various metals .

Flame Retardancy

Triazoles have been studied for their flame-retardant properties. The incorporation of 5-amino-1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide into polymer matrices could enhance their thermal stability and reduce flammability. This application is particularly relevant in industries where fire safety is critical .

Structure-Activity Relationship Studies

The compound serves as a reference point for studying the effects of functional group variations on biological activity within the triazole class. By analyzing similar molecules with differing substituents, researchers can gain valuable insights into how these modifications affect overall efficacy and safety profiles .

Data Table: Summary of Key Findings

Case Studies

Case Study 1: Chagas Disease Treatment

In a study aimed at developing new treatments for Chagas disease, researchers identified a series of compounds based on the triazole core. The most promising candidate exhibited significant antiparasitic activity and favorable pharmacokinetic properties when tested in vivo .

Case Study 2: Material Science Applications

Investigations into the use of triazoles as corrosion inhibitors revealed that modifications to their chemical structure can significantly enhance their protective qualities against metal degradation. Future studies are planned to specifically evaluate the performance of 5-amino-1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in different environments .

Mecanismo De Acción

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Antiproliferative Activity

Several triazole-carboxamide derivatives with modifications to the benzyl and aryl carboxamide groups exhibit notable anticancer activity:

- Key Insight: The 2,4-dimethoxyphenyl group in the main compound may enhance selectivity for specific cancer targets compared to simpler aryl groups like 4-fluorobenzyl .

Bacterial SOS Response Inhibitors

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is also pivotal in disrupting bacterial stress responses. For example:

- 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide: Inhibits LexA self-cleavage (IC50 ~10 µM) in E. coli and Pseudomonas aeruginosa, acting as a β-turn mimetic to block SOS-mediated antibiotic resistance .

- However, the 2-chlorobenzyl and 2,4-dimethoxyphenyl groups may alter binding specificity compared to the carbamoylmethyl variant .

Metabolic Stability and Toxicity

- CAI (5-Amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide): A related compound in clinical trials metabolizes into inactive fragments (e.g., benzophenone derivatives), highlighting the impact of bulky substituents on metabolic stability .

Actividad Biológica

5-amino-1-(2-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole-carboxamide class. This class of molecules has garnered attention in medicinal chemistry due to their diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The compound features:

- Triazole Ring : A five-membered ring containing three nitrogen atoms, which is known for its ability to engage in hydrogen bonding.

- Carboxamide Group : Provides additional hydrogen bonding capabilities, enhancing the compound's interaction with biological targets.

- Chlorobenzyl Substituent : The chlorine atom may facilitate specific interactions with receptors or enzymes due to its electronegative nature.

- Dimethoxyphenyl Group : This substitution can influence the lipophilicity and overall bioactivity of the compound.

Biological Activity

Research on similar triazole derivatives indicates a range of biological activities, including anticancer and anti-parasitic properties. Notably:

- Anticancer Activity : Compounds with a triazole core have shown promise in inhibiting cancer cell proliferation. For instance, studies on related triazole compounds demonstrated significant anticancer effects against various cell lines, including MDA-MB-231 and HeLa cells, with low micromolar IC50 values . The incorporation of specific substituents has been shown to enhance activity through mechanisms such as antiangiogenesis and apoptosis induction.

- Anti-parasitic Effects : The 5-amino-1,2,3-triazole-4-carboxamide series has been evaluated for efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Optimization of these compounds resulted in improved potency and metabolic stability, leading to significant reductions in parasite burden in mouse models .

Data Summary

| Biological Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | < 10 | Apoptosis induction |

| Anticancer | HeLa | < 10 | Antiangiogenesis |

| Anti-parasitic | VERO Cells | pEC50 > 6 | Inhibition of T. cruzi |

Case Studies

- Anticancer Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that structural modifications significantly impacted efficacy. For instance, compounds with a methoxy substitution showed enhanced activity due to improved hydrogen bonding characteristics .

- Chagas Disease Treatment : In a phenotypic screening approach against T. cruzi, specific derivatives from the 5-amino-1,2,3-triazole series were identified as promising candidates. One compound demonstrated significant suppression of parasite burden in infected mice, highlighting the therapeutic potential of this class .

Q & A

Basic: What synthetic strategies are recommended for preparing this triazole-carboxamide derivative?

Methodological Answer:

The synthesis of triazole-carboxamide derivatives typically involves multi-step protocols:

- Step 1 : Condensation of substituted aniline (e.g., 2-chlorobenzylamine) with isocyanides to form imidoyl chloride intermediates .

- Step 2 : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core.

- Step 3 : Carboxamide coupling using EDCI/HOBt or DCC as activating agents for the 2,4-dimethoxyphenyl amine group .

Critical Note : Optimize reaction temperatures (e.g., 343 K for cyclization) and solvent systems (DMSO or ethanol/acetone mixtures) to improve yields .

Basic: How can solubility limitations of this compound be addressed in biological assays?

Methodological Answer:

Low aqueous solubility (common in triazole derivatives) can be mitigated by:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dispersion .

- Structural Modifications : Introduce polar substituents (e.g., hydroxyl or tertiary amine groups) to the 2,4-dimethoxyphenyl moiety without disrupting bioactivity .

Experimental Validation : Perform dynamic light scattering (DLS) to assess colloidal stability in PBS or cell culture media.

Basic: What analytical techniques are essential for characterizing purity and structure?

Methodological Answer:

- HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm >95% purity .

- NMR Spectroscopy : Key signals include:

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O) to confirm stereoelectronic effects .

Advanced: What mechanistic insights exist for its enzyme inhibition profile?

Methodological Answer:

This compound shares structural homology with Carboxyamidotriazole (CAI), a non-competitive inhibitor of calcium signaling pathways . Key approaches:

- Kinetic Studies : Use Lineweaver-Burk plots to differentiate competitive vs. allosteric inhibition modes.

- Molecular Docking : Map interactions with catalytic pockets (e.g., HDACs or kinases) using AutoDock Vina .

Contradiction Alert : Discrepancies between in vitro enzyme assays (IC₅₀ ~10 nM) and cellular efficacy (EC₅₀ >1 µM) suggest off-target effects or transport limitations .

Advanced: How can structural optimization improve selectivity for cancer targets?

Methodological Answer:

- SAR Analysis :

- In Silico Screening : Use QSAR models to predict ADMET properties and prioritize derivatives with LogP <3.5 .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS in rodent models. Poor absorption (e.g., <20% oral bioavailability) may explain efficacy gaps .

- Tissue Distribution Studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify tumor penetration .

- Metabolite Identification : Incubate with liver microsomes to detect dechlorinated or O-demethylated metabolites that reduce activity .

Advanced: What in vivo models are suitable for evaluating antitumor potential?

Methodological Answer:

- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with triple-negative breast cancer (MDA-MB-231) or glioblastoma (U87) cells.

- Dosing Regimens : Administer intraperitoneally (10–50 mg/kg daily) to bypass solubility limitations .

- Endpoint Analysis : Monitor tumor volume via caliper measurements and validate apoptosis via TUNEL staining .

Table 1: Key Physicochemical and Biological Data

Advanced: What strategies enhance synergistic effects with existing therapies?

Methodological Answer:

- Combination Screens : Pair with cisplatin or paclitaxel in 3D tumor spheroids to assess additive vs. synergistic effects (Bliss independence model) .

- Mechanistic Synergy : Co-target calcium channels (via CAI-like activity) and DNA repair pathways (PARP inhibitors) .

Advanced: How to address metabolic instability in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.